molecular formula C14H10N2O4S B14185046 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 922502-80-5

1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14185046
CAS No.: 922502-80-5
M. Wt: 302.31 g/mol
InChI Key: FXVXOCVQMYKEEU-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that features a naphthalene sulfonyl group attached to a pyrimidine dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves the sulfonylation of pyrimidine-2,4-dione with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may vary, but it is generally performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in materials science and as a precursor for other functional materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalene-1-sulfonyl)urea
  • 1-(Naphthalene-1-sulfonyl)thiourea
  • 1-(Naphthalene-1-sulfonyl)benzamide

Uniqueness

1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the naphthalene sulfonyl group and the pyrimidine dione core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

922502-80-5

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

1-naphthalen-1-ylsulfonylpyrimidine-2,4-dione

InChI

InChI=1S/C14H10N2O4S/c17-13-8-9-16(14(18)15-13)21(19,20)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,17,18)

InChI Key

FXVXOCVQMYKEEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC(=O)NC3=O

Origin of Product

United States

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